molecular formula C8H8Cl2N2 B1317130 5-Allyl-4,6-dichloro-2-methylpyrimidine CAS No. 85826-33-1

5-Allyl-4,6-dichloro-2-methylpyrimidine

Cat. No.: B1317130
CAS No.: 85826-33-1
M. Wt: 203.07 g/mol
InChI Key: APGYFDQRXYNDHT-UHFFFAOYSA-N
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Description

5-Allyl-4,6-dichloro-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine followed by the introduction of an allyl group. One common method involves the reaction of 2-methylpyrimidine with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form 4,6-dichloro-2-methylpyrimidine. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Allyl-4,6-dichloro-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Allyl-4,6-dichloro-2-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Allyl-4,6-dichloro-2-methylpyrimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the allyl group, making it less reactive in certain chemical reactions.

    5-Amino-4,6-dichloro-2-methylpyrimidine: Contains an amino group instead of an allyl group, leading to different biological activities.

    2-Amino-4-chloro-6-methylpyrimidine: Another derivative with distinct chemical and biological properties.

Uniqueness: 5-Allyl-4,6-dichloro-2-methylpyrimidine is unique due to the presence of the allyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Properties

IUPAC Name

4,6-dichloro-2-methyl-5-prop-2-enylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGYFDQRXYNDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517310
Record name 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85826-33-1
Record name 4,6-Dichloro-2-methyl-5-(2-propen-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85826-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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